molecular formula C19H20N2O4 B13403665 3-[2-(3,4-Dimethoxy-benzyl)-benzoimidazol-1-yl]-propionic acid

3-[2-(3,4-Dimethoxy-benzyl)-benzoimidazol-1-yl]-propionic acid

Cat. No.: B13403665
M. Wt: 340.4 g/mol
InChI Key: AKPODHSYTMRPHY-UHFFFAOYSA-N
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Description

3-[2-(3,4-Dimethoxy-benzyl)-benzoimidazol-1-yl]-propionic acid is a complex organic compound that features a benzimidazole core linked to a propionic acid moiety through a 3,4-dimethoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3,4-Dimethoxy-benzyl)-benzoimidazol-1-yl]-propionic acid typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, which can be synthesized through the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives. The 3,4-dimethoxybenzyl group is then introduced via a Friedel-Crafts alkylation reaction, using 3,4-dimethoxybenzyl chloride and a Lewis acid catalyst such as aluminum chloride. Finally, the propionic acid moiety is attached through a nucleophilic substitution reaction, often using a suitable ester or acid chloride derivative under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to enhance yield and purity while reducing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-[2-(3,4-Dimethoxy-benzyl)-benzoimidazol-1-yl]-propionic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[2-(3,4-Dimethoxy-benzyl)-benzoimidazol-1-yl]-propionic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials .

Mechanism of Action

The mechanism of action of 3-[2-(3,4-Dimethoxy-benzyl)-benzoimidazol-1-yl]-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to the active site of enzymes, inhibiting their activity. The 3,4-dimethoxybenzyl group can enhance the compound’s binding affinity and specificity through hydrophobic interactions and hydrogen bonding. The propionic acid moiety can further modulate the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxybenzoic acid: Shares the 3,4-dimethoxybenzyl group but lacks the benzimidazole core.

    Benzimidazole derivatives: Compounds such as benzimidazole-2-carboxylic acid, which share the benzimidazole core but have different substituents.

Uniqueness

3-[2-(3,4-Dimethoxy-benzyl)-benzoimidazol-1-yl]-propionic acid is unique due to its combination of the benzimidazole core, 3,4-dimethoxybenzyl group, and propionic acid moiety.

Properties

Molecular Formula

C19H20N2O4

Molecular Weight

340.4 g/mol

IUPAC Name

3-[2-[(3,4-dimethoxyphenyl)methyl]benzimidazol-1-yl]propanoic acid

InChI

InChI=1S/C19H20N2O4/c1-24-16-8-7-13(11-17(16)25-2)12-18-20-14-5-3-4-6-15(14)21(18)10-9-19(22)23/h3-8,11H,9-10,12H2,1-2H3,(H,22,23)

InChI Key

AKPODHSYTMRPHY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NC3=CC=CC=C3N2CCC(=O)O)OC

Origin of Product

United States

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